Regioselective N1‑Substitution Confers Distinct Molecular Geometry vs. N2‑Substituted Analogs
3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid bears the butyric acid chain at the pyrazole N1‑position, while the common analog 2-(3,5-dimethyl-pyrazol-1-yl)-butyric acid is substituted at the N2‑position [1]. This regiochemical difference alters the spatial orientation of the carboxylic acid group relative to the pyrazole ring, which can influence target binding, solubility, and the compound's ability to participate in structure‑based drug design [2].
| Evidence Dimension | Pyrazole substitution position |
|---|---|
| Target Compound Data | N1‑substituted (3‑position of butyric acid) |
| Comparator Or Baseline | 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid: N2‑substituted (2‑position of butyric acid) |
| Quantified Difference | Regioisomeric; distinct connectivity |
| Conditions | Structural comparison of commercial building blocks |
Why This Matters
Regioselective substitution dictates molecular shape and synthetic accessibility for further elaboration, making the N1‑substituted derivative essential for applications requiring precise spatial control of functional groups.
- [1] ChemSrc. (2018). 3-(4-BROMO-3,5-DIMETHYL-PYRAZOL-1-YL)-BUTYRIC ACID. CAS 890596-64-2. View Source
- [2] PubChem. (2025). 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid. Compound Summary CID 2763159. View Source
